Cas no 1379362-93-2 (6-chloro-2,5-dimethylpyridin-3-amine)

6-Chloro-2,5-dimethylpyridin-3-amine is a substituted pyridine derivative with a chloro group at the 6-position and methyl groups at the 2- and 5-positions, featuring an amine functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The chloro and amine groups provide reactive sites for further derivatization, while the methyl substituents enhance stability and influence electronic properties. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture or air.
6-chloro-2,5-dimethylpyridin-3-amine structure
1379362-93-2 structure
商品名:6-chloro-2,5-dimethylpyridin-3-amine
CAS番号:1379362-93-2
MF:C7H9ClN2
メガワット:156.612760305405
MDL:MFCD20704695
CID:4592722
PubChem ID:21857631

6-chloro-2,5-dimethylpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-2,5-dimethylpyridin-3-amine
    • 6-Chloro-2,5-dimethyl-pyridin-3-ylamine
    • 3-Pyridinamine, 6-chloro-2,5-dimethyl-
    • 1379362-93-2
    • MFCD20704695
    • CS-0433191
    • SCHEMBL20278433
    • SB76511
    • MDL: MFCD20704695
    • インチ: 1S/C7H9ClN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3
    • InChIKey: PBDZIBJFODUOCG-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(Cl)=C(C)C=C1N

計算された属性

  • せいみつぶんしりょう: 156.0454260g/mol
  • どういたいしつりょう: 156.0454260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 38.9Ų

6-chloro-2,5-dimethylpyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD329411-1g
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
1g
¥12649.0 2023-04-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD329411-250mg
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
250mg
¥4685.0 2023-04-02
Chemenu
CM319939-1g
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
1g
$1927 2023-03-27
Ambeed
A388322-100mg
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
100mg
$453.0 2024-04-24
Ambeed
A388322-250mg
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
250mg
$770.0 2024-04-24
A2B Chem LLC
AE66545-100mg
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
100mg
$363.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R159471-100mg
6-chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
100mg
¥3638 2023-09-10
Matrix Scientific
189531-500mg
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2
500mg
$2250.00 2023-09-07
Ambeed
A388322-1g
6-Chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
1g
$2077.0 2024-04-24
1PlusChem
1P00A0LT-250mg
6-chloro-2,5-dimethylpyridin-3-amine
1379362-93-2 95%
250mg
$779.00 2024-06-21

6-chloro-2,5-dimethylpyridin-3-amine 関連文献

6-chloro-2,5-dimethylpyridin-3-amineに関する追加情報

Introduction to 6-Chloro-2,5-Dimethylpyridin-3-amine (CAS No. 1379362-93-2)

6-Chloro-2,5-dimethylpyridin-3-amine (CAS No. 1379362-93-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 6-chloro-2,5-dimethylpyridin-3-amine.

Chemical Structure and Properties

6-Chloro-2,5-dimethylpyridin-3-amine is a substituted pyridine derivative with a molecular formula of C8H10ClN2. The compound features a pyridine ring with a chlorine atom at the 6-position and methyl groups at the 2 and 5 positions. The presence of these substituents imparts unique chemical and physical properties to the molecule. The amine group at the 3-position further enhances its reactivity and potential for forming various derivatives.

The compound is typically synthesized through a series of well-defined chemical reactions. One common approach involves the reaction of 6-chloro-2,5-dimethylpyridine with an appropriate amine source under controlled conditions. This method ensures high yields and purity, making it suitable for large-scale production in both academic and industrial settings.

Synthesis Methods

The synthesis of 6-chloro-2,5-dimethylpyridin-3-amine can be achieved through several synthetic routes. One widely used method involves the nucleophilic substitution of a halide on a pyridine ring followed by amination. For instance, starting from 6-chloro-2,5-dimethylpyridine, the compound can be reacted with ammonia or an amine derivative in the presence of a suitable catalyst to form the desired product. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and versatility.

The choice of synthetic route often depends on factors such as availability of starting materials, reaction conditions, and desired purity levels. Recent advancements in catalytic methods have significantly improved the yield and selectivity of these reactions, making them more accessible for large-scale applications.

Biological Activities and Applications

6-Chloro-2,5-dimethylpyridin-3-amine has been extensively studied for its biological activities and potential therapeutic applications. One of its notable properties is its ability to modulate various biological pathways, making it a valuable lead compound in drug discovery efforts.

In recent years, research has focused on the compound's potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are implicated in numerous diseases. Studies have shown that 6-chloro-2,5-dimethylpyridin-3-amine can interact with specific GPCRs, potentially leading to new therapeutic strategies for conditions such as cardiovascular diseases, neurological disorders, and cancer.

Beyond GPCR modulation, 6-chloro-2,5-dimethylpyridin-3-amine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential as an anti-inflammatory agent for treating inflammatory diseases.

Recent Research Advancements

The ongoing research on 6-chloro-2,5-dimethylpyridin-3-amine continues to uncover new insights into its mechanisms of action and potential applications. A recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs). The researchers found that derivatives of 6-chloro-2,5-dimethylpyridin-3-amine exhibited high affinity for serotonin transporters and showed promising antidepressant effects in animal models.

Another notable study published in Chemical Communications investigated the use of this compound as a building block for constructing supramolecular assemblies. The researchers demonstrated that 6-chloro-2,5-dimethylpyridin-3-amine-based supramolecular structures could be used to deliver drugs more effectively to target cells. This approach has significant implications for improving drug delivery systems and enhancing therapeutic outcomes.

Safety Considerations

In any application involving chemical compounds, safety is a paramount concern. While 6-chloro-2,5-dimethylpyridin-3-amine is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize risks. Researchers should wear appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

Toxicological studies have shown that 6-chloro-2,5-dimethylpyridin-3-amine has low toxicity when administered at therapeutic doses. However, it is always advisable to conduct thorough safety assessments before using this compound in clinical settings or other applications where human exposure may occur.

FUTURE PERSPECTIVES AND CONCLUSIONS

The future prospects for 6-chloro-2,5-dimethylpyridin-3-amine are promising due to its diverse biological activities and potential applications in drug discovery and development. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its properties for specific therapeutic targets.

In conclusion, 6-chloro-2,5-dimethylpyridin-3-amine (CAS No. 1379362-93-2) is a valuable compound with significant potential in various scientific and medical fields. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutic agents. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in future pharmaceutical innovations.

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Amadis Chemical Company Limited
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清らかである:99%/99%/99%
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